(6-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane
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Description
Scientific Research Applications
Drug Design and Delivery
This compound can be utilized in the design of new drugs and drug delivery systems. Its boronic ester derivatives are particularly valuable as boron-carriers for neutron capture therapy, a targeted cancer treatment . The boronic ester moiety can be engineered to bind selectively to cancer cells, which are then irradiated with neutrons to achieve cell destruction.
Organic Synthesis Building Blocks
The boronic ester derivatives of this compound serve as pivotal intermediates in organic synthesis . They are used in Suzuki-Miyaura coupling reactions, which are instrumental in forming carbon-carbon bonds, a fundamental step in constructing complex organic molecules.
Protodeboronation Research
In the field of synthetic chemistry, the study of protodeboronation processes is crucial. This compound’s derivatives can be used to explore new methods of protodeboronation, which is the removal of boron from boronic esters, a key step in many synthetic pathways .
Hydromethylation of Alkenes
The compound’s derivatives can be applied in the development of anti-Markovnikov hydromethylation of alkenes. This process adds a methyl group across a double bond in a manner opposite to the traditional Markovnikov’s rule, opening up new avenues for alkene functionalization .
Neutron Capture Therapy
As a boron-carrier, this compound’s derivatives can be used in neutron capture therapy for cancer treatment. The boron atoms capture neutrons and undergo fission, selectively destroying cancerous cells while sparing healthy tissue .
Functional Group Transformations
The boronic ester derivatives can undergo various functional group transformations, including oxidations, aminations, and halogenations. These transformations are essential for modifying the compound to achieve desired properties or reactivities .
Catalysis
The compound can be used to develop new catalytic systems. Its derivatives can act as catalysts or co-catalysts in various chemical reactions, enhancing reaction rates or altering reaction pathways .
properties
IUPAC Name |
1-bromo-4-ethoxy-3-fluoro-2-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFOS/c1-3-12-7-5-4-6(10)9(13-2)8(7)11/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIRZICHPOLVFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Br)SC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFOS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane |
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